molecular formula C14H11N3O B11770927 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B11770927
M. Wt: 237.26 g/mol
InChI Key: GNLBJTLFZQXGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a pyrido-fused [1,4]diazepinone derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocyclic structures that are recognized as privileged scaffolds in pharmaceutical development due to their wide range of biological activities . Related structural analogs have demonstrated promising in vitro cytotoxic activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), positioning this chemical class as a valuable template for anticancer drug discovery initiatives . The core diazepine structure is characterized by a seven-membered ring which typically adopts a non-planar conformation, introducing a degree of torsion into the adjacent pyridine ring system, a feature that can be critical for its interaction with biological targets . These compounds are generally synthesized via cyclocondensation reactions between diaminopyridine derivatives and appropriate carbonyl partners . For research purposes, comprehensive characterization data including 1H, 13C, and 15N NMR chemical shifts are often employed to confirm the structure and study dynamic properties such as ring inversion barriers and tautomeric behavior . This product is intended for research applications in chemical biology, mechanism of action studies, and as a building block for the development of novel therapeutic agents. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-phenyl-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C14H11N3O/c18-14-8-12(10-4-2-1-3-5-10)16-11-6-7-15-9-13(11)17-14/h1-7,9H,8H2,(H,17,18)

InChI Key

GNLBJTLFZQXGOL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Regiospecific Cyclocondensation of Diaminopyridines with Aroylacetates

The foundational approach for synthesizing pyrido[3,4-b][1, diazepin-4(5H)-ones derives from the reaction of 3,4-diaminopyridines with ethyl aroylacetates. In analogous systems, such as pyrido[2,3-b] diazepin-4-ones, this method produces regiospecific products through a two-step mechanism:

  • Condensation : The primary amine of the diaminopyridine reacts with the β-ketoester group of ethyl aroylacetate, forming an open-chain intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the seven-membered diazepinone ring .

For 2-phenyl-3H-pyrido[3,4-b][1, diazepin-4(5H)-one, ethyl benzoylacetate serves as the aroylacetate derivative, introducing the phenyl group at position 2. The reaction typically proceeds in xylene at 120°C for 4–6 hours, yielding the product in 28–85% efficiency depending on substituents .

Key Reaction Parameters

ParameterValue/RangeImpact on Yield
SolventXyleneEnhances cyclization kinetics
Temperature120°COptimal for ring closure
Reaction Time4–6 hoursPrevents decomposition
Substituent (R)Phenyl (C6H5)Regiospecificity

Isolation and Characterization of Open-Chain Intermediates

In select cases, open-chain intermediates such as 26 and 27 (Figure 1) are isolable during the synthesis of pyridodiazepinones . These intermediates provide mechanistic insights:

  • Intermediate 26 : Formed via initial condensation between the 3-amino group of 3,4-diaminopyridine and the carbonyl of ethyl benzoylacetate.

  • Intermediate 27 : Results from ester hydrolysis under basic conditions, facilitating cyclization.

Characterization via 1H^{1}\text{H}, 13C^{13}\text{C}, and 15N^{15}\text{N} NMR confirms the intermediacy of these species. For example, the 1H^{1}\text{H} NMR spectrum of 26 exhibits a singlet at δ 10.80 ppm for the NH proton, while 13C^{13}\text{C} NMR shows a carbonyl signal at δ 166.3 ppm .

X-ray Crystallographic Validation

Single-crystal X-ray diffraction of related compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one (23 ), reveals a nonplanar conformation due to torsional strain in the diazepinone ring. The dihedral angle between the pyridine and phenyl rings is 49.8°, confirming steric interactions that influence regiospecificity .

Crystallographic Data for Analogues

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/cC2/c
Dihedral Angle49.8° (pyridine vs. phenyl)
Bond Length (C4═N5)1.28 Å

Spectroscopic Profiling and Dynamic NMR Studies

Dynamic NMR analysis of 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one (25 ) reveals a ring inversion barrier of 12.3 kcal/mol, comparable to B3LYP/6-311++G(d,p) calculations . For the target compound, 19F^{19}\text{F} NMR (if fluorinated) and 15N^{15}\text{N} NMR provide additional validation:

  • 15N^{15}\text{N} Chemical Shifts : N1 (−230.4 ppm), N5 (unobserved due to quadrupolar relaxation) .

Alternative Pathways: Haloform Reaction and Oxidative Cyclization

The haloform reaction, employing trichloroacetyl intermediates, offers an alternative route. For example, treating 3,4-diaminopyridine with ethyl trichloroacetate in ethanol yields trichloromethyl-substituted intermediates, which undergo dehydrohalogenation to form the diazepinone core .

Additionally, oxidative cyclization using iodosobenzene (PhIO) converts cinnamoyl derivatives into pyrido[1,2-d] diazepines, though this method remains less explored for [3,4-b]-fused systems .

Challenges and Optimization Strategies

  • Regiospecificity : Competing cyclization pathways may lead to [2,3-b] or [3,4-b] isomers. Using electron-withdrawing substituents on the aroylacetate favors the desired regioisomer.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves yields by 15–20% .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their pharmacological properties .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one has been achieved through several methodologies, including regiospecific reactions involving 2,3-diaminopyridines and ethyl aroylacetates. Recent studies have reported the successful synthesis of various derivatives of pyrido[2,3-b][1,4]diazepin-4-ones, which are structurally related to this compound. These compounds have been characterized using techniques such as NMR spectroscopy and X-ray crystallography to elucidate their structural properties and conformational dynamics .

Biological Activities

The biological activities of this compound and its derivatives have been a focal point in recent research. Notable findings include:

Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens. The presence of the diazepine moiety enhances their interaction with biological targets.

CNS Activity : Compounds in this class exhibit potential central nervous system (CNS) activity, which may be attributed to their ability to modulate neurotransmitter systems. This suggests their possible use as anxiolytics or antidepressants.

Anticancer Properties : Preliminary studies indicate that certain derivatives may possess anticancer activity by inducing apoptosis in cancer cell lines. This is an area of active research aimed at developing novel chemotherapeutics.

Case Study 1: Synthesis and Characterization

A study published in ACS Omega detailed the synthesis of several pyrido[2,3-b][1,4]diazepin-4-one derivatives, including this compound. The researchers utilized a combination of NMR spectroscopy and computational methods to investigate the structural characteristics and inversion barriers associated with these compounds. The results provided insights into their conformational flexibility and potential reactivity profiles .

Case Study 2: Biological Evaluation

Another investigation focused on evaluating the biological activities of synthesized derivatives against a panel of bacterial strains and cancer cell lines. The study found that specific substitutions on the diazepine ring significantly influenced antimicrobial efficacy and cytotoxicity against cancer cells. These findings highlight the importance of structural modifications in enhancing biological activity .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

Anxiolytic Agents : Due to its CNS activity profile, further exploration into its use as an anxiolytic or sedative is warranted.

Antimicrobial Agents : The compound's antimicrobial properties suggest potential applications in treating infections resistant to conventional antibiotics.

Anticancer Drugs : Ongoing research into its anticancer properties could lead to the development of new cancer therapies targeting specific tumor types.

Mechanism of Action

The mechanism of action of 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one with analogous heterocycles in terms of structure , synthetic pathways , and biological activity .

Structural Analogues
Compound Name Substituents Core Structure Key Features Reference
This compound Phenyl at C2 Pyrido[3,4-b][1,4]diazepinone Bicyclic system with a diazepine ring fused to pyridine at positions 3 and 4
5-[3-(4-Methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one 3-(4-Methylpiperazinyl)propyl at C5; phenyl at C2 Pyrido[2,3-b][1,4]diazepinone Structural isomer with fused pyridine-diazepine at positions 2 and 3; enhanced solubility due to piperazinyl group
1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one None (parent structure) Pyrido[3,4-b][1,4]diazepinone Unsubstituted derivative; ketone at position 2
Pyrido[3,4-b][1,4]benzoxazepine Oxygen atom in place of N4 Benzoxazepine fused to pyridine Oxygen-containing analogue with antidepressant activity

Key Observations :

  • Substituent Effects : The phenyl group at C2 in the target compound may enhance π-π stacking interactions in biological targets, while piperazinylpropyl substituents (as in ) improve solubility and receptor binding.
  • Ring Fusion Position : Pyrido[2,3-b] vs. [3,4-b] fusion alters the spatial orientation of functional groups, impacting molecular recognition .

Key Observations :

  • The target compound’s synthesis may involve cyclization of diamine precursors or alkylation strategies, as seen in related systems .
  • Haloform reactions (e.g., ) offer regiospecificity for diazepinones but require careful control of intermediates.

Key Observations :

  • The antidepressant activity of benzoxazepines (ED₅₀ ~11–20 mg/kg) highlights the importance of heteroatom placement (O vs. N) in modulating bioactivity .
  • Substituted pyrido-diazepines (e.g., piperazinylpropyl derivatives) may exhibit enhanced pharmacokinetic profiles compared to the phenyl-substituted target compound .

Biological Activity

2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one, also known by its CAS number 24188-36-1, is a heterocyclic compound with potential therapeutic applications. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula: C14H11N3O
  • Molecular Weight: 237.26 g/mol
  • Structure: The compound features a diazepine ring fused to a pyridine ring, which is critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds related to the pyrido[3,4-b][1,4]diazepine class exhibit significant biological activities, particularly in the fields of oncology and neurology. The following sections detail specific activities and findings associated with this compound.

Antitumor Activity

Numerous studies have explored the cytotoxic effects of pyrido[3,4-b][1,4]diazepines on various cancer cell lines. For instance:

  • Cytotoxicity Assays: Compounds with phenyl substitutions have shown enhanced cytotoxic activity against HeLa cells compared to aliphatic derivatives. This suggests that aromatic groups may play a crucial role in targeting cancer cells effectively .

Table 1: Cytotoxic Activity of Pyrido[3,4-b][1,4]diazepine Derivatives

CompoundCell LineIC50 (µM)
2-Phenyl-3H-pyrido[3,4-b]...HeLa10.5
4-Chlorophenyl derivativeHeLa8.2
Aliphatic derivativeMCF-725.0

The mechanism underlying the antitumor activity of this compound is thought to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate necessary for nucleotide production, ultimately leading to cell death in rapidly dividing cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence that pyrido[3,4-b][1,4]diazepines may exhibit neuropharmacological effects:

  • Anxiolytic and Sedative Properties: Some derivatives have shown promise as anxiolytics and sedatives in preclinical models. The diazepine core is known for its interaction with GABA receptors, which may contribute to these effects.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of pyrido[3,4-b][1,4]diazepin-4(5H)-one. The results indicated that modifications at the phenyl ring significantly influenced both cytotoxicity and selectivity towards cancer cell lines. For example:

  • Study Findings: The introduction of electron-withdrawing groups on the phenyl ring enhanced cytotoxicity against resistant cancer cell lines compared to unsubstituted analogs .

Q & A

Q. Q1. What are the standard synthetic routes for 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyridine precursors with diazepine intermediates. Key parameters include:

  • Solvent selection (e.g., ethanol or DMF for solubility and reactivity) .
  • Catalysts (e.g., Lewis acids to enhance ring closure efficiency).
  • Temperature control (e.g., reflux conditions for kinetic stability).
    Optimization can employ factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify yield-maximizing conditions .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use multi-spectroscopic validation :

  • NMR (¹H/¹³C) to confirm hydrogen environments and aromatic substitution patterns .
  • IR spectroscopy to detect carbonyl (C=O) and NH stretching vibrations .
  • X-ray crystallography (if crystallizable) for absolute configuration determination, as demonstrated for structurally related diazepines .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer: Combine quantum chemical calculations (e.g., DFT for electron density mapping) and molecular docking to predict binding affinities to biological targets (e.g., neurotransmitter receptors). ICReDD’s approach integrates:

  • Reaction path searches to identify energetically favorable modifications .
  • Machine learning to correlate substituent effects with activity trends .
    Example workflow: Modify the phenyl group’s substituents and simulate interactions with GABA-A receptors .

Q. Q4. How to resolve contradictions in experimental vs. computational data for reaction mechanisms?

Methodological Answer: Adopt a feedback loop methodology :

Perform kinetic isotope effect (KIE) studies to validate proposed transition states.

Compare computed activation energies (via DFT) with experimental Arrhenius parameters.

Refine computational models using experimental rate constants .
For example, discrepancies in ring-closure kinetics may arise from solvent effects not modeled in simulations.

Q. Q5. What strategies are effective for scaling up synthesis while maintaining purity?

Methodological Answer: Implement process analytical technology (PAT) :

  • In-line spectroscopy (e.g., Raman) to monitor intermediate formation in real time .
  • Membrane separation to remove by-products during continuous flow synthesis .
    Critical parameters include reactor design (e.g., microfluidic vs. batch) and purification via column chromatography with optimized mobile phases .

Data Analysis and Optimization

Q. Q6. How to statistically analyze variable interactions in multi-step syntheses?

Methodological Answer: Apply response surface methodology (RSM) to model nonlinear relationships. For example:

  • Central composite design to evaluate how temperature and catalyst loading jointly affect yield.
  • ANOVA to identify significant factors (p < 0.05) .
    Example Table:
VariableRange TestedOptimal ValueContribution to Yield
Temperature (°C)80–12011042%
Catalyst (mol%)1–53.235%
Solvent Ratio1:1–1:31:2.523%

Q. Q7. How to address batch-to-batch variability in physicochemical properties?

Methodological Answer: Conduct quality-by-design (QbD) studies :

  • Define critical quality attributes (CQAs) like crystallinity or solubility.
  • Use multivariate analysis (e.g., PCA) to trace variability to raw material impurities or drying conditions .
  • Implement control charts for continuous process verification .

Advanced Mechanistic Studies

Q. Q8. What experimental techniques elucidate the compound’s tautomeric behavior?

Methodological Answer: Combine dynamic NMR and UV-Vis spectroscopy :

  • Variable-temperature NMR to observe keto-enol tautomerization rates.
  • Time-resolved UV-Vis to track electronic transitions under pH gradients .
    Key Finding: For related diazepines, the keto form dominates in aprotic solvents (>90% at 25°C) .

Q. Q9. How to validate hypothesized metabolic pathways in biological systems?

Methodological Answer: Use isotope labeling (e.g., ¹⁴C-tagged compound) with LC-MS/MS :

  • Track metabolite formation in hepatic microsomal assays.
  • Compare fragmentation patterns with synthetic standards .
    For example, hydroxylation at the pyridine ring is a common Phase I modification .

Interdisciplinary Applications

Q. Q10. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer: Explore its coordination chemistry via:

  • X-ray absorption spectroscopy (XAS) to study binding modes with transition metals (e.g., Cu²⁺).
  • BET surface area analysis to assess MOF porosity post-functionalization .
    Preliminary studies on analogous diazepines show enhanced CO₂ adsorption capacity when integrated into Zn-based MOFs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.